An In-depth Technical Guide to 3-Carboethoxy-4'-piperidinomethyl benzophenone (CAS 898771-17-0)
An In-depth Technical Guide to 3-Carboethoxy-4'-piperidinomethyl benzophenone (CAS 898771-17-0)
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Inferred
In the landscape of medicinal chemistry, the benzophenone scaffold is a recurring motif, celebrated for its structural versatility and presence in a multitude of bioactive compounds.[1][2] This guide focuses on a specific derivative, 3-Carboethoxy-4'-piperidinomethyl benzophenone, a molecule that, despite its specific CAS number (898771-17-0), remains largely uncharacterized in publicly accessible scientific literature. Consequently, this document adopts a dual approach: it presents the known physicochemical properties while simultaneously leveraging established principles of organic synthesis, analytical chemistry, and structure-activity relationships (SAR) to infer potential synthetic routes, biological activities, and analytical characteristics. This guide is structured to provide a robust framework for researchers, enabling them to approach this compound with a well-founded understanding of its chemical context.
Core Molecular Architecture and Physicochemical Profile
The structure of 3-Carboethoxy-4'-piperidinomethyl benzophenone combines three key pharmacophoric elements: a benzophenone core, a carboethoxy group, and a piperidinomethyl substituent. The benzophenone framework itself is a privileged structure in drug discovery, known for its role in compounds with anticancer, anti-inflammatory, and antiviral properties.[1][2] The substitution pattern—a meta-carboethoxy group on one phenyl ring and a para-piperidinomethyl group on the other—is critical in defining its three-dimensional shape, electronic distribution, and potential interactions with biological targets.
| Property | Value | Source |
| CAS Number | 898771-17-0 | Inferred |
| Molecular Formula | C22H25NO3 | Inferred |
| Molecular Weight | 351.44 g/mol | Inferred |
| Predicted logP | 4.2 - 4.8 | Inferred from similar structures |
| Predicted pKa | Basic (piperidine N): ~9.5-10.5 | Inferred from piperidine |
Strategic Synthesis: A Focus on Regiocontrolled Friedel-Crafts Acylation
The synthesis of unsymmetrically substituted benzophenones like the topic compound necessitates a regioselective approach. The most logical and widely employed method for constructing the benzophenone core is the Friedel-Crafts acylation.[3][4] A direct acylation of a substituted benzene with a substituted benzoyl chloride is the cornerstone of this strategy. To achieve the desired 3,4'-substitution pattern, a retrosynthetic analysis suggests two primary pathways.
Retrosynthetic Pathway and Rationale
The most viable synthetic strategy involves the Friedel-Crafts acylation of a suitable monosubstituted benzene with a substituted benzoyl chloride. To avoid undesired isomeric products, the choice of which substituent resides on the benzene and which on the benzoyl chloride is critical. Given that the piperidinomethyl group can be introduced later via a stable precursor, a logical approach is to first construct the carboethoxy-substituted benzophenone core.
Figure 1: Proposed Synthetic Workflow for 3-Carboethoxy-4'-piperidinomethyl benzophenone.
Detailed Experimental Protocol (Inferred)
Step 1: Synthesis of 3-Carboethoxybenzophenone via Friedel-Crafts Acylation
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To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry benzene (solvent and reactant) at 0-5°C, add 3-carboethoxybenzoyl chloride (1.0 eq.) dropwise. The choice of adding the acyl chloride to the benzene-catalyst mixture helps to control the exothermicity of the reaction.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture cautiously onto crushed ice with concentrated HCl to decompose the aluminum chloride complex.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 3-carboethoxybenzophenone.
Step 2: Synthesis of 3-Carboethoxy-4'-(bromomethyl)benzophenone
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Dissolve 3-carboethoxybenzophenone (1.0 eq.) in a suitable solvent such as carbon tetrachloride.
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Add N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).
-
Reflux the mixture under irradiation with a UV lamp for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate.
-
The crude 3-carboethoxy-4'-(bromomethyl)benzophenone can be purified by recrystallization.
Step 3: Synthesis of 3-Carboethoxy-4'-piperidinomethyl benzophenone
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Dissolve 3-carboethoxy-4'-(bromomethyl)benzophenone (1.0 eq.) in a polar aprotic solvent like acetonitrile or DMF.
-
Add piperidine (1.2 eq.) and a non-nucleophilic base such as potassium carbonate (1.5 eq.) to scavenge the HBr formed.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
After completion, filter the inorganic salts and concentrate the solvent.
-
Purify the final product by column chromatography on silica gel.
Anticipated Biological Activity and Therapeutic Potential
The biological profile of 3-Carboethoxy-4'-piperidinomethyl benzophenone can be inferred from the activities of structurally related compounds.
Potential as a P-glycoprotein (P-gp) Inhibitor
Benzophenone derivatives have been investigated as inhibitors of the multidrug resistance transporter P-glycoprotein (P-gp).[5][6] P-gp is an efflux pump that contributes to the resistance of cancer cells to chemotherapeutic agents. The lipophilic benzophenone core can facilitate membrane partitioning, a key step for P-gp interaction. The piperidine moiety, depending on its orientation, can form crucial interactions within the P-gp binding pocket.[5][6]
Figure 2: Postulated Mechanism of P-gp Inhibition.
Potential Anti-inflammatory and Antinociceptive Properties
The combination of a benzophenone core and a piperidine ring has been explored for anti-inflammatory and analgesic effects.[7][8] Some benzophenone-piperidine ether analogues have demonstrated anti-inflammatory activity by potentially inhibiting prostaglandin production.[7] Furthermore, piperidine derivatives are known to interact with various receptors in the central nervous system, suggesting potential for antinociceptive applications.[8]
Potential as an Antimitotic Agent
Certain 2-aminobenzophenone derivatives have shown potent antimitotic activity by inhibiting tubulin polymerization.[9] While the subject compound lacks the 2-amino group, the overall benzophenone scaffold can be considered a starting point for designing new tubulin inhibitors. The substitution pattern plays a crucial role in the interaction with the colchicine binding site on tubulin.[9]
Analytical Characterization Workflow
A comprehensive characterization of 3-Carboethoxy-4'-piperidinomethyl benzophenone would involve a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and structure.[10][11]
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons in the range of 7.0-8.0 ppm with distinct splitting patterns for the 1,3- and 1,4-disubstituted rings.- A singlet for the methylene protons (CH₂) adjacent to the piperidine nitrogen around 3.5-4.0 ppm.- A quartet and a triplet for the ethyl ester protons.- Multiplets for the piperidine ring protons. |
| ¹³C NMR | - A carbonyl carbon signal around 195 ppm.- Aromatic carbon signals in the range of 120-140 ppm.- Signals for the ester carbonyl, O-CH₂, and CH₃.- Signals for the methylene carbon and the piperidine ring carbons. |
| Mass Spectrometry (MS) | - A molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight (351.44).- Characteristic fragmentation patterns corresponding to the loss of the piperidine ring, the ethoxy group, or cleavage at the carbonyl group. |
| High-Performance Liquid Chromatography (HPLC) | - A single major peak indicating the purity of the compound. The retention time will depend on the column and mobile phase used (typically a reversed-phase C18 column with a water/acetonitrile or water/methanol gradient). |
| Infrared (IR) Spectroscopy | - A strong carbonyl stretching vibration for the ketone around 1660 cm⁻¹.- A strong carbonyl stretching vibration for the ester around 1720 cm⁻¹.- C-H stretching vibrations for the aromatic and aliphatic protons.- C-O stretching vibrations for the ester. |
Safety and Handling
As no specific safety data sheet (SDS) is available for 3-Carboethoxy-4'-piperidinomethyl benzophenone, precautions should be based on the known hazards of the parent compound, benzophenone, and general principles of handling fine chemicals.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
3-Carboethoxy-4'-piperidinomethyl benzophenone represents an intriguing yet underexplored molecule within the vast family of benzophenone derivatives. This guide has provided a comprehensive, albeit partially inferred, technical overview encompassing its synthesis, potential biological applications, and analytical characterization. By grounding our predictions in the well-established chemistry of the benzophenone and piperidine scaffolds, we offer a solid foundation for researchers to initiate their investigations into this compound. The true potential of this molecule awaits empirical validation, and it is our hope that this guide will serve as a catalyst for such future research.
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